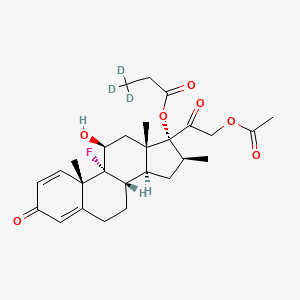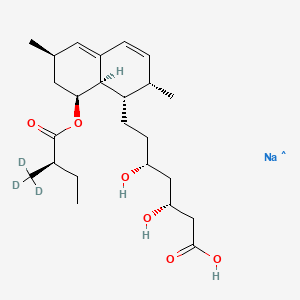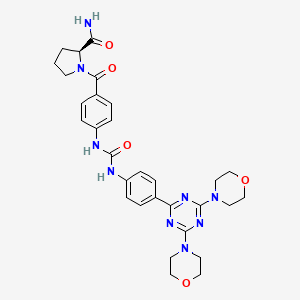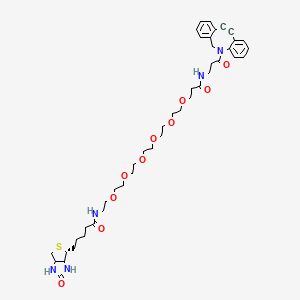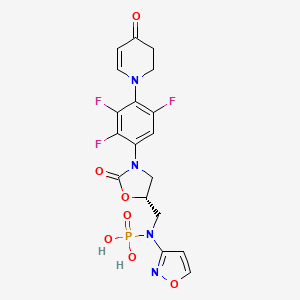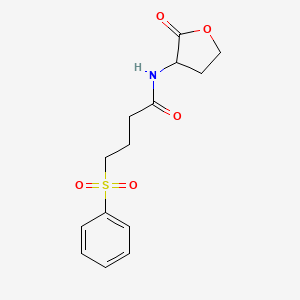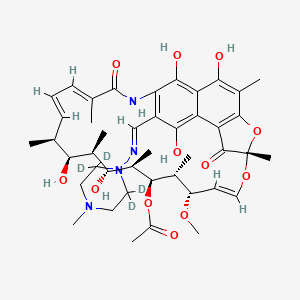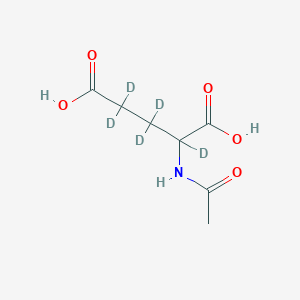
N-Acetyl-L-glutamic acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-glutamic acid-d5 is a deuterium-labeled derivative of N-Acetyl-L-glutamic acid. This compound is an N-acyl-L-amino acid and is a component of animal cell culturing media. It is also a metabolite found in Saccharomyces cerevisiae and humans . The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-glutamic acid-d5 involves the reaction of L-glutamic acid with acetic anhydride in the presence of deuterium oxide (D2O) to introduce the deuterium atoms. The reaction typically occurs at elevated temperatures ranging from 60°C to 110°C . The process involves the formation of L-glutamic acid disodium salt, which then reacts with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, minimal byproducts, and cost-effectiveness. The use of caustic soda flakes and controlled reaction conditions are crucial for achieving the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-glutamic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds or derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-glutamic acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in metabolic studies and tracer experiments.
Biology: Plays a role in studying metabolic pathways and enzyme activities in various organisms.
Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic tool.
Industry: Utilized in the production of animal cell culture media and as a research reagent.
Wirkmechanismus
N-Acetyl-L-glutamic acid-d5 exerts its effects by participating in metabolic pathways. It is an allosteric activator of carbamyl phosphate synthetase I, the first enzyme in the urea cycle. This activation is crucial for the conversion of toxic ammonia to urea for excretion . The compound interacts with molecular targets such as N-acetylglutamate synthase and carbamyl phosphate synthetase I, influencing their activities and regulating the urea cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylaspartic acid: Another N-acyl-L-amino acid involved in metabolic processes.
Aceglutamide: A derivative of glutamic acid used in medical applications.
Citrulline: An amino acid involved in the urea cycle and nitric oxide production.
Uniqueness
N-Acetyl-L-glutamic acid-d5 is unique due to its deuterium labeling, which makes it particularly valuable in metabolic studies and tracer experiments. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Eigenschaften
CAS-Nummer |
14341-84-5 |
|---|---|
Molekularformel |
C7H11NO5 |
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i2D2,3D2,5D |
InChI-Schlüssel |
RFMMMVDNIPUKGG-WHVBSWTDSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


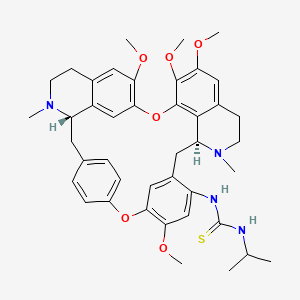
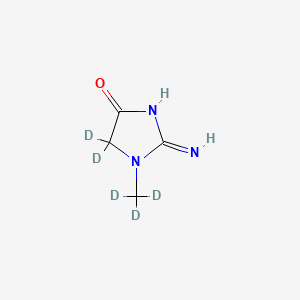
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
